molecular formula C21H26N2O2 B1254739 10-Methoxyaffinisine

10-Methoxyaffinisine

Cat. No.: B1254739
M. Wt: 338.4 g/mol
InChI Key: QWVWSERSLAJTNG-ZIOVFWFMSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-Methoxyaffinisine (C₂₁H₂₆N₂O₂) is a sarpagine-type indole alkaloid first isolated from Alstonia macrophylla (DA YE TANG JIAO SHU) . It has a melting point of 205–206°C and a specific optical rotation of [α]D = +75° (c = 0.62, CHCl₃) . This compound is notable for its vasorelaxant and hypotensive properties, demonstrated in both in vitro and in vivo studies . Its total synthesis was achieved enantioselectively by Cook and co-workers in 2002 via asymmetric Pictet–Spengler reactions, highlighting its stereochemical complexity .

Properties

Molecular Formula

C21H26N2O2

Molecular Weight

338.4 g/mol

IUPAC Name

[(1S,12S,13R,14S,15Z)-15-ethylidene-7-methoxy-3-methyl-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4(9),5,7-tetraen-13-yl]methanol

InChI

InChI=1S/C21H26N2O2/c1-4-12-10-23-19-9-16-15-7-13(25-3)5-6-18(15)22(2)21(16)20(23)8-14(12)17(19)11-24/h4-7,14,17,19-20,24H,8-11H2,1-3H3/b12-4+/t14-,17-,19+,20+/m1/s1

InChI Key

QWVWSERSLAJTNG-ZIOVFWFMSA-N

Isomeric SMILES

C/C=C/1\CN2[C@H]3C[C@H]1[C@H]([C@@H]2CC4=C3N(C5=C4C=C(C=C5)OC)C)CO

Canonical SMILES

CC=C1CN2C3CC1C(C2CC4=C3N(C5=C4C=C(C=C5)OC)C)CO

Synonyms

10-methoxyaffinisine

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Features of 10-Methoxyaffinisine and Related Alkaloids

Compound Type Molecular Formula Key Structural Features Natural Source
10-Methoxyaffinisine Sarpagine C₂₁H₂₆N₂O₂ Methoxy group at C-10; sarpagine backbone Alstonia macrophylla, Tabernaemontana dichotoma
12-Methoxyaffinisine Sarpagine C₂₁H₂₆N₂O₂ Methoxy group at C-12 Rauvolfia bahiensis
Lochnerine Sarpagine C₂₀H₂₄N₂O₂ Lacks methoxy group at C-10 Tabernaemontana dichotoma
Cathafoline Akuammiline C₂₀H₂₄N₂O₂ Akuammiline scaffold; no methoxy groups Tabernaemontana dichotoma
Alstonisine Macroline oxindole C₂₁H₂₄N₂O₃ Oxindole moiety; macroline skeleton Alstonia species

Key Observations :

  • Positional isomerism : 10- and 12-Methoxyaffinisine differ only in methoxy group placement, which impacts receptor binding and bioactivity .
  • Backbone diversity : Cathafoline (akuammiline) and alstonisine (macroline oxindole) exhibit distinct frameworks compared to sarpagine-type alkaloids like 10-Methoxyaffinisine .

Pharmacological Activity Comparison

Table 2: Pharmacological Profiles of 10-Methoxyaffinisine and Analogues

Compound Vasorelaxant Activity (EC₅₀) Mechanism of Action In Vivo Effects
10-Methoxyaffinisine 30 μM (rat aorta) NO release; inhibition of VDC and ROC channels Hypotensive in normotensive rats
Lochnerine 30 μM (rat aorta) Partial NO release; unknown channel targets Not reported
Cathafoline 30 μM (rat aorta) ROC channel inhibition; no NO mediation Not reported
Alstonisine 30 μM (rat aorta) NO release; VDC/ROC inhibition Not reported

Key Findings :

  • Shared activity: All compounds show potent vasorelaxant effects at 30 μM, but mechanisms vary. For example, cathafoline acts solely via ROC inhibition, while 10-Methoxyaffinisine and alstonisine combine NO release with dual-channel (VDC/ROC) blockade .
  • Unique in vivo efficacy: Only 10-Methoxyaffinisine has demonstrated hypotensive effects in normotensive rats, likely due to its dual mechanism .

Mechanistic Divergence

  • 10-Methoxyaffinisine: Dual inhibition of voltage-dependent Ca²⁺ (VDC) and receptor-operated Ca²⁺ (ROC) channels, coupled with endothelial NO release, provides synergistic vasodilation .
  • Alstonisine : Shares mechanistic overlap with 10-Methoxyaffinisine but lacks reported in vivo validation .

Key Research Findings

Biosynthetic Relevance : 10-Methoxyaffinisine is a precursor in the biosynthesis of bisindole alkaloids like angustilongines, via Michael addition or Friedel–Crafts alkylation .

Therapeutic Potential: Its dual-channel inhibition and NO-mediated vasodilation make it a candidate for cardiovascular drug development .

Synthetic Accessibility : Cook’s enantioselective synthesis (2002) enables scalable production for further studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.